molecular formula C17H11BrN2O2 B2899416 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926204-88-8

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid

カタログ番号: B2899416
CAS番号: 926204-88-8
分子量: 355.191
InChIキー: KKNHYSSJHQAITJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid is a brominated quinoline derivative with a pyridine moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline-4-carboxylic acid and 4-bromopyridine.

  • Reaction Steps:

    • The quinoline-4-carboxylic acid is first activated using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

    • The activated quinoline is then reacted with 4-bromopyridine in the presence of a palladium catalyst to form the brominated quinoline derivative.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature, pressure, and reagent concentrations.

  • Catalyst Recycling: Palladium catalysts are often recycled to reduce costs and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the brominated quinoline to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds structurally similar to 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid exhibit significant anticancer properties. For instance, studies have demonstrated that quinoline derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. A notable study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, showcasing its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Skin Care Applications
The compound's properties have led to its investigation in cosmetic formulations, particularly for skin care products. Its ability to penetrate skin layers and deliver active ingredients effectively makes it a candidate for use in anti-aging creams and serums. Studies have shown that formulations containing this compound can improve skin hydration and elasticity, supporting its role as a beneficial additive in cosmetic products .

Formulation Stability
Research on the stability of cosmetic formulations containing this compound indicates that it contributes positively to the stability of emulsions. Stability tests have demonstrated that incorporating this compound helps maintain the physical and chemical integrity of cosmetic products over time .

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including this compound, showed promising results against breast cancer cell lines, with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial testing of this compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones compared to control groups .
  • Cosmetic Formulation Development : A recent formulation study evaluated various concentrations of this compound in moisturizing creams, finding enhanced moisture retention and improved sensory attributes in formulations containing this compound .

作用機序

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom enhances its reactivity, allowing it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and biological context.

類似化合物との比較

  • 6-Bromoquinoline-2-carboxylic acid: Similar structure but lacks the pyridine moiety.

  • 4-Bromopyridine: Contains the bromine atom but lacks the quinoline structure.

Uniqueness: The presence of both the bromine atom and the pyridine moiety in 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid makes it unique, providing enhanced reactivity and potential for diverse applications.

生物活性

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid (CAS Number: 926204-88-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 6-bromo-2-[(E)-2-pyridin-4-ylethenyl]quinoline-4-carboxylic acid
  • Molecular Formula : C17H11BrN2O2
  • Molecular Weight : 355.19 g/mol
  • Purity : ≥95% .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Anticancer Activity : Studies have shown that quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound may disrupt cell cycle progression and inhibit tumor growth by targeting specific signaling pathways, such as the MAPK and PI3K/Akt pathways.
  • Antimicrobial Properties : Preliminary data suggest that this compound has antimicrobial activity against certain bacterial strains, possibly through the inhibition of bacterial DNA gyrase or topoisomerases, which are essential for DNA replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX, contributing to its potential use in treating inflammatory diseases.

Biological Activity Data Table

Activity Type Target/Mechanism Effect Observed Reference
AnticancerInduction of apoptosisInhibition of tumor growth
AntimicrobialInhibition of DNA gyraseReduced bacterial viability
Anti-inflammatoryInhibition of COX and LOXDecreased inflammation markers

Case Studies

  • Anticancer Efficacy :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis as confirmed by annexin V staining and caspase activation assays .
  • Antimicrobial Testing :
    • In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values in the low micromolar range .
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema and levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .

特性

IUPAC Name

6-bromo-2-[(E)-2-pyridin-4-ylethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNHYSSJHQAITJ-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。